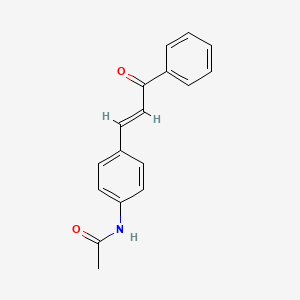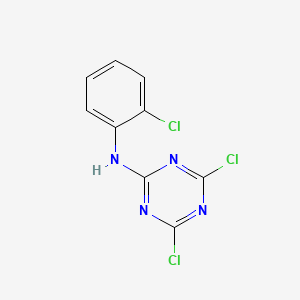
bradykinin, (hydroxy-Pro)(3)-Lys-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bradykinin, (hydroxy-Pro)(3)-Lys-, is a peptide that belongs to the family of kinins. It is a potent vasodilator and plays a crucial role in inflammation, pain, and cardiovascular diseases. Bradykinin, (hydroxy-Pro)(3)-Lys-, is synthesized by the enzymatic activity of kininogenases, which cleave kininogens to release kinins.
Mechanism of Action
Bradykinin, (bradykinin, (hydroxy-Pro)(3)-Lys-)(3)-Lys-, exerts its biological effects by binding to two G protein-coupled receptors, B1 and B2. B2 receptors are constitutively expressed, whereas B1 receptors are induced in response to tissue injury or inflammation. The binding of bradykinin to B2 receptors leads to the activation of phospholipase C, which results in the production of inositol triphosphate and diacylglycerol. Inositol triphosphate activates calcium channels, leading to an increase in intracellular calcium levels. Diacylglycerol activates protein kinase C, which phosphorylates various proteins, leading to their activation or inhibition. The activation of B1 receptors leads to the activation of the mitogen-activated protein kinase pathway, which results in the activation of various transcription factors.
Biochemical and Physiological Effects
Bradykinin, (bradykinin, (hydroxy-Pro)(3)-Lys-)(3)-Lys-, has various biochemical and physiological effects, including vasodilation, increased vascular permeability, bronchoconstriction, pain, and inflammation. It also stimulates the release of various cytokines, chemokines, and growth factors, which play a crucial role in tissue repair and regeneration.
Advantages and Limitations for Lab Experiments
Bradykinin, (bradykinin, (hydroxy-Pro)(3)-Lys-)(3)-Lys-, is a potent research tool for studying the mechanism of action of kinins and their receptors. It is also used to study the physiological and biochemical effects of kinins in various tissues and organs. However, the use of bradykinin, (bradykinin, (hydroxy-Pro)(3)-Lys-)(3)-Lys-, has some limitations. The effects of bradykinin, (bradykinin, (hydroxy-Pro)(3)-Lys-)(3)-Lys-, are short-lived, and it is rapidly degraded by kininases. Therefore, its effects need to be studied in real-time, and its degradation needs to be inhibited.
Future Directions
The future directions of research on bradykinin, (bradykinin, (hydroxy-Pro)(3)-Lys-)(3)-Lys-, include the development of novel drugs that target kinin receptors for the treatment of cardiovascular diseases, pain, and inflammation. The role of kinins in tissue repair and regeneration needs to be further explored. The use of bradykinin, (bradykinin, (hydroxy-Pro)(3)-Lys-)(3)-Lys-, in drug discovery and development needs to be further investigated. The development of novel methods for the stabilization of bradykinin, (bradykinin, (hydroxy-Pro)(3)-Lys-)(3)-Lys-, and its analogs is also an area of future research.
Synthesis Methods
Bradykinin, (bradykinin, (hydroxy-Pro)(3)-Lys-)(3)-Lys-, is synthesized by the enzymatic cleavage of high molecular weight kininogen by kininogenases. The kininogenases cleave the kininogen at specific sites to release the kinins, which include bradykinin, (bradykinin, (hydroxy-Pro)(3)-Lys-)(3)-Lys-. The kininogenases are present in various tissues, including the liver, pancreas, kidneys, and endothelial cells.
Scientific Research Applications
Bradykinin, (bradykinin, (hydroxy-Pro)(3)-Lys-)(3)-Lys-, has been extensively studied for its role in inflammation, pain, and cardiovascular diseases. It is used as a research tool to study the mechanism of action of kinins and their receptors. It is also used to study the physiological and biochemical effects of kinins in various tissues and organs.
properties
CAS RN |
113662-39-8 |
|---|---|
Product Name |
bradykinin, (hydroxy-Pro)(3)-Lys- |
Molecular Formula |
C10H7Li2O6P |
Molecular Weight |
0 |
synonyms |
bradykinin, (hydroxy-Pro)(3)-Lys- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




